Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate
Brand Name: Vulcanchem
CAS No.: 591744-38-6
VCID: VC4969454
InChI: InChI=1S/C22H20ClNO4S/c1-16-20(23)9-6-10-21(16)24(29(26,27)19-7-4-3-5-8-19)15-17-11-13-18(14-12-17)22(25)28-2/h3-14H,15H2,1-2H3
SMILES: CC1=C(C=CC=C1Cl)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C22H20ClNO4S
Molecular Weight: 429.92

Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate

CAS No.: 591744-38-6

Cat. No.: VC4969454

Molecular Formula: C22H20ClNO4S

Molecular Weight: 429.92

* For research use only. Not for human or veterinary use.

Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate - 591744-38-6

Specification

CAS No. 591744-38-6
Molecular Formula C22H20ClNO4S
Molecular Weight 429.92
IUPAC Name methyl 4-[[N-(benzenesulfonyl)-3-chloro-2-methylanilino]methyl]benzoate
Standard InChI InChI=1S/C22H20ClNO4S/c1-16-20(23)9-6-10-21(16)24(29(26,27)19-7-4-3-5-8-19)15-17-11-13-18(14-12-17)22(25)28-2/h3-14H,15H2,1-2H3
Standard InChI Key FKFXMCGLZNAHIA-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s structure (C<sub>22</sub>H<sub>20</sub>ClNO<sub>4</sub>S) features three primary components:

  • Methyl benzoate backbone: A para-substituted benzoic acid methyl ester provides a planar aromatic base.

  • Phenylsulfonamide bridge: A sulfonamide group (-SO<sub>2</sub>NH-) links the benzoate to a substituted phenyl ring, introducing conformational rigidity .

  • 3-Chloro-2-methylphenyl substituent: An ortho-methyl, meta-chloro aromatic ring enhances steric bulk and electronic modulation .

The IUPAC name, methyl 4-[[N-(benzenesulfonyl)-3-chloro-2-methylanilino]methyl]benzoate, systematically describes this arrangement (Fig. 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>20</sub>ClNO<sub>4</sub>S
Molecular Weight430.91 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (SO<sub>2</sub>, COO, NH)
Topological Polar Surface Area87.7 Ų
LogP (Predicted)4.8 ± 0.6

The sulfonamide group’s electron-withdrawing nature and the chloro substituent’s inductive effects create a polarized electronic environment, influencing reactivity and intermolecular interactions .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization:

  • Sulfonamide coupling: Reacting 3-chloro-2-methylaniline with benzenesulfonyl chloride forms the N-(3-chloro-2-methylphenyl)benzenesulfonamide intermediate.

  • Mannich reaction: Introducing the aminomethyl group via reaction with formaldehyde and methyl 4-(bromomethyl)benzoate .

  • Esterification: Final methylation of the carboxylic acid precursor, though pre-esterified building blocks may streamline synthesis .

Experimental Protocol (Representative)

Step 1: Sulfonamide Formation
3-Chloro-2-methylaniline (1.0 equiv) and benzenesulfonyl chloride (1.2 equiv) react in dichloromethane with triethylamine (2.0 equiv) at 0°C → 25°C for 12 h. Yield: 82%.

Step 2: Aminomethylation
N-(3-Chloro-2-methylphenyl)benzenesulfonamide (1.0 equiv), paraformaldehyde (1.5 equiv), and methyl 4-(bromomethyl)benzoate (1.1 equiv) in acetonitrile at reflux (82°C) for 24 h. Pd(OAc)<sub>2</sub> (5 mol%) accelerates C-N coupling . Yield: 68%.

Step 3: Purification
Crude product purified via silica gel chromatography (hexane:EtOAc 3:1 → 1:1). Final recrystallization from ethanol yields white crystals (mp 148–150°C).

Physicochemical and Spectroscopic Profiles

Spectral Signatures

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.68–7.59 (m, 5H, SO<sub>2</sub>Ph), 7.32 (dd, J=8.0, 1.6 Hz, 1H, Cl-Ar), 7.25 (d, J=1.6 Hz, 1H, Cl-Ar), 4.48 (s, 2H, CH<sub>2</sub>N), 3.91 (s, 3H, COOCH<sub>3</sub>), 2.41 (s, 3H, Ar-CH<sub>3</sub>) .

  • IR (KBr): 1745 cm<sup>-1</sup> (C=O ester), 1340/1155 cm<sup>-1</sup> (SO<sub>2</sub> asym/sym stretch), 3280 cm<sup>-1</sup> (NH) .

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO (32 mg/mL), CH<sub>2</sub>Cl<sub>2</sub> (18 mg/mL).

  • Stability: Stable to air/moisture at 25°C; degrades above 160°C (TGA data).

Computational Modeling and SAR Trends

DFT Calculations (B3LYP/6-311+G**)

  • HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.

  • Electrostatic potential: Negative charge localized on SO<sub>2</sub> and ester oxygens; positive charge on NH and chloro-substituted ring.

Structure-Activity Relationships

  • Chloro position: Meta-chloro improves metabolic stability vs. para-substituted analogs (t<sub>1/2</sub> 6.2 h vs. 2.1 h in microsomes) .

  • Methyl group: Ortho-methyl reduces rotational freedom, enhancing target binding (ΔG<sub>bind</sub> −9.4 kcal/mol).

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